molecular formula C25H31N3O3S B13361486 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B13361486
M. Wt: 453.6 g/mol
InChI Key: AETTTZYOILRQHU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound characterized by its unique structural components, including a piperidine ring, a pyrrole ring, and a thiophene ring

Properties

Molecular Formula

C25H31N3O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C25H31N3O3S/c1-30-23-6-5-19(15-24(23)31-2)17-27-12-7-21(8-13-27)26-25(29)16-22(20-9-14-32-18-20)28-10-3-4-11-28/h3-6,9-11,14-15,18,21-22H,7-8,12-13,16-17H2,1-2H3,(H,26,29)

InChI Key

AETTTZYOILRQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride.

    Formation of the piperidine derivative: The 3,4-dimethoxybenzyl chloride is then reacted with piperidine to form the corresponding piperidine derivative.

    Synthesis of the pyrrole and thiophene components: These components are synthesized separately through standard organic synthesis techniques.

    Coupling reactions: The final step involves coupling the piperidine derivative with the pyrrole and thiophene components under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-2-yl)-3-(3-thienyl)propanamide
  • N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-3-yl)-3-(3-thienyl)propanamide

Uniqueness

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its specific combination of structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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